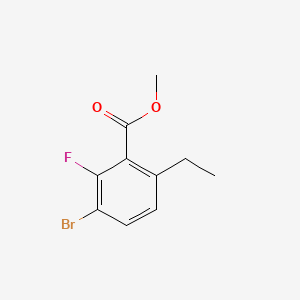

Methyl 3-bromo-6-ethyl-2-fluorobenzoate

Description

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

methyl 3-bromo-6-ethyl-2-fluorobenzoate |

InChI |

InChI=1S/C10H10BrFO2/c1-3-6-4-5-7(11)9(12)8(6)10(13)14-2/h4-5H,3H2,1-2H3 |

InChI Key |

HIOPEXLJVKJUKH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)Br)F)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 3-bromo-6-ethyl-2-fluorobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug design and development. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-bromo-6-ethyl-2-fluorobenzoate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

- Bromine at position 3 (meta to the ester group) in the target compound may enhance electrophilic substitution resistance compared to bromine at position 2 or 5 in analogs .

- The ethyl group at position 6 increases steric bulk and lipophilicity relative to methyl or hydrogen in analogs like Methyl 4-bromo-2-fluoro-6-methylbenzoate .

Ester Group Influence :

- Ethyl esters (e.g., Ethyl 2-bromo-6-fluorobenzoate) generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance .

Functional Group Diversity: The cyano (-CN) and trifluoromethyl (-CF₃) groups in Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate significantly alter polarity and electronic effects, making it more reactive in nucleophilic substitutions .

Halogenation Effects :

- The presence of chlorine in Ethyl 2-bromo-3-chloro-6-fluorobenzoate introduces additional steric and electronic challenges for synthetic modifications .

Q & A

Q. What are the key considerations for synthesizing Methyl 3-bromo-6-ethyl-2-fluorobenzoate with high regioselectivity?

Achieving regioselectivity requires careful control of reaction conditions. The bromine and fluorine substituents are ortho/para-directing, while the ethyl group is meta-directing. Use protecting groups (e.g., esterification of the carboxylic acid) to mitigate undesired substitution. Microwave-assisted synthesis or low-temperature protocols may enhance selectivity by stabilizing intermediates. Catalytic systems like palladium or copper can facilitate cross-coupling at specific positions .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze , , and spectra to confirm substituent positions and integration ratios.

- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve atomic positions. The ethyl group may introduce torsional disorder, requiring iterative refinement .

- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.

Q. What purification techniques are optimal for this compound given its substituents?

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit differences in solubility between the product and halogenated impurities .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound, and how can they be addressed?

Challenges include:

- Disordered ethyl groups : Apply SHELXL’s PART instruction to model partial occupancy or split positions.

- Anisotropic displacement parameters : Refine using restraints for C–C bond lengths and angles.

- Twinned crystals : Use the TWIN command in SHELX to deconvolute overlapping reflections . Validate the final model with R-factor convergence (<5%) and Hirshfeld surface analysis.

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Steric effects : The ethyl group at position 6 hinders nucleophilic attack at adjacent positions, favoring reactions at the bromine (position 3).

- Electronic effects : Fluorine’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic pathways. Computational modeling (DFT) can predict transition states for Suzuki-Miyaura couplings, optimizing catalyst choice (e.g., Pd(PPh)) and base (KCO) .

Q. How to resolve conflicting spectroscopic data indicating possible tautomerism or dynamic processes?

- Variable-temperature NMR : Monitor peak splitting or coalescence to identify rotameric equilibria (e.g., ester group rotation).

- Dynamic HPLC : Detect enantiomerization if chiral centers form during synthesis.

- Computational simulations : Use Gaussian or ORCA to calculate energy barriers for tautomeric interconversion .

Q. What computational methods are used to predict the biological activity of this benzoate ester?

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The fluorinated aromatic ring may enhance binding via halogen bonds.

- QSAR models : Correlate substituent parameters (Hammett σ, molar refractivity) with activity data from analogs.

- ADMET prediction : Evaluate bioavailability and toxicity using SwissADME or ProTox-II .

Methodological Notes

- Crystallography tools : SHELX (structure solution/refinement) , ORTEP-3 (thermal ellipsoid visualization) .

- Spectroscopy : Deuterated solvents for NMR to avoid signal overlap.

- Synthetic optimization : Design experiments using Design-Expert® software to vary temperature, solvent, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.